N-Boc-4-iodo-DL-phenylalanine ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCIEEAEVUVRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Intermediate
N-Boc-4-iodo-DL-phenylalanine ethyl ester serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its role as a protected amino acid allows for selective functionalization, which is crucial in multi-step syntheses.
Case Study: Synthesis of Peptide Derivatives
In a study published in RSC Publishing, the compound was used to create peptide derivatives that incorporated β-turn structures, enhancing the biological activity of the resulting peptides. The ability to introduce iodine at the para position of phenylalanine allows for the modulation of pharmacokinetic properties, making it suitable for drug design .
Metal-Binding Amino Acids
The compound has been explored for its potential to form metal-binding amino acids, which are essential in catalysis and material science. The introduction of iodine enhances the reactivity of the amino acid, allowing it to participate in metal coordination chemistry.
Research Findings
A recent review highlighted methodologies for synthesizing metal-binding amino acids utilizing this compound as a precursor. This application underscores its versatility in developing new catalysts for organic reactions .
Synthesis of Nonproteinogenic Amino Acids
This compound is also employed in synthesizing nonproteinogenic amino acids, which are crucial for developing novel therapeutic agents. Its role in diversifying amino acid structures allows researchers to explore new biological activities.
Example: Nonproteinogenic Phenylalanine Derivatives
Research demonstrated that derivatives synthesized from this compound exhibited enhanced biological activities compared to their natural counterparts, showcasing its potential in drug discovery .
Bioconjugation and Labeling
The iodine atom in this compound can be utilized for radiolabeling or bioconjugation applications. This property is particularly useful in the development of imaging agents for diagnostic purposes.
Application in Imaging
Studies have shown that radiolabeled derivatives can be effective in PET imaging, providing insights into metabolic processes and disease states .
Synthetic Methodologies
The compound has been utilized in various synthetic methodologies, including:
- Suzuki-Miyaura Coupling : It has been employed as a coupling partner with boronic acids to synthesize complex biaryl structures.
Data Table: Synthetic Applications
Mechanism of Action
The compound exerts its effects through its interactions with biological targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Analogs
N-Boc-4-chloro-L-phenylalanine
- Molecular Formula: C₁₄H₁₈ClNO₄
- Molecular Weight : 299.74 g/mol
- CAS : 68090-88-0
- Key Differences :
- Halogen Size/Reactivity : Chlorine (smaller, less polarizable) vs. iodine (larger, higher reactivity in cross-coupling).
- Cost and Availability : Chloro derivatives are cheaper (e.g., 5g priced at JPY 21,000) and more readily available than iodo analogs .
- Applications : Chloro derivatives are used in peptide synthesis where heavy halogen reactivity is unnecessary.
N-Boc-D-4-chlorophenylalanine
Ester Variants
L-Phenylalanine, N-acetyl-4-nitro-, methyl ester
- Molecular Formula: Not fully specified ( lists nitro-substituted analogs with methyl esters, e.g., CAS 36097-39-9).
- Key Differences :
Ketoprofen ethyl ester (from bioconversion studies)
Data Table: Comparative Analysis
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Halogen/Substituent | Ester Type | Key Applications |
|---|---|---|---|---|---|---|
| N-Boc-4-iodo-DL-phenylalanine ethyl ester | 943148-40-1 | C₁₆H₂₂INO₄ | 419.26 | Iodine | Ethyl | Cross-coupling, peptide synthesis |
| N-Boc-4-chloro-L-phenylalanine | 68090-88-0 | C₁₄H₁₈ClNO₄ | 299.74 | Chlorine | None | Non-reactive peptide building block |
| L-Phenylalanine, N-acetyl-4-nitro-, methyl ester | 36097-39-9 | Not specified | Not specified | Nitro | Methyl | Nitro-reduction studies |
| Fmoc-4-(Boc-amino)-L-phenylalanine | 174132-31-1 | C₂₉H₃₀N₂O₆ | 502.57 | None | None | SPPS with orthogonal protection |
Biological Activity
N-Boc-4-iodo-DL-phenylalanine ethyl ester is a modified amino acid that has gained attention in the fields of chemical biology and medicinal chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodine atom at the para position of the phenyl ring, and an ethyl ester group. Its chemical structure can be represented as follows:
- IUPAC Name : Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate
- Molecular Formula : C₁₆H₂₂INO₄
- CAS Number : 639495-97-9
The biological activity of this compound primarily revolves around its application in protein engineering and synthetic biology. The introduction of iodine into the phenylalanine structure enhances its reactivity, allowing for various post-translational modifications. This compound can be incorporated into proteins through ribosome-mediated synthesis, facilitating the study of protein function and interactions.
- Protein Modification : The iodine atom allows for site-specific modifications via reactions like Suzuki-Miyaura coupling, enabling researchers to attach various functional groups or labels to proteins .
- Bioorthogonal Chemistry : The compound's structure supports bioorthogonal reactions, which are crucial for labeling and tracking proteins in live cells without interfering with native biological processes .
Research Findings
Recent studies have highlighted several important aspects of this compound:
- Incorporation into Peptides : Researchers have successfully incorporated this compound into peptides, demonstrating its utility in creating modified peptides with enhanced properties such as improved stability and bioavailability .
Case Study 1: Protein Labeling
In a notable study by Jones et al., this compound was used to label specific sites on green fluorescent protein (GFP). The incorporation allowed for real-time imaging of protein dynamics within live cells. The study illustrated how the iodine atom facilitated the attachment of fluorescent probes via bioorthogonal reactions, providing insights into protein behavior in cellular environments .
Case Study 2: Drug Development
Another significant application was reported in drug development, where this compound was utilized to synthesize peptide-based therapeutics. The modified peptides exhibited improved binding affinity to target receptors compared to their unmodified counterparts, showcasing the potential for this compound in developing new drugs .
Safety and Toxicity
While this compound is valuable in research, it is essential to consider safety precautions due to its reactive nature. The compound has been classified with hazard statements indicating potential irritations (H315, H319) and respiratory issues (H335). Proper handling and storage guidelines should be followed to mitigate risks associated with its use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Boc-4-iodo-DL-phenylalanine ethyl ester, and how can purity be validated?
- Methodology :
- Iodination : Introduce iodine at the para position of phenylalanine using electrophilic iodination (e.g., I₂ with HNO₃ as an oxidant) or via halogen exchange in aryl halides.
- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., DMAP/THF) to protect the amino group .
- Esterification : React the carboxylic acid with ethanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the ethyl ester .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Validate purity via HPLC (>97% by HPLC, as per industry standards for Boc-protected analogs) .
Q. How should researchers characterize this compound spectroscopically?
- NMR :
- ¹H NMR : Identify Boc tert-butyl protons (δ ~1.4 ppm), ethyl ester methyl triplet (δ ~1.2 ppm), and aromatic protons (δ ~7.3 ppm for iodophenyl) .
- ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and ester carbonyl (δ ~170 ppm) .
Q. What storage conditions are critical for maintaining stability?
- Store at 0–6°C in airtight, light-protected containers to prevent Boc group hydrolysis and iodine dissociation, as recommended for similar iodinated Boc-amino acids .
Advanced Research Questions
Q. How does the iodo substituent influence reactivity in transition-metal-catalyzed cross-coupling reactions compared to chloro/bromo analogs?
- Mechanistic Insight :
- Iodoaryl groups undergo faster oxidative addition in Suzuki-Miyaura couplings (Pd catalysts) compared to chloro/bromo analogs, enabling milder conditions (room temperature, shorter reaction times) .
- Use boron-containing partners (e.g., pinacol boronate esters) for efficient coupling, as demonstrated in Boc-protected boronated intermediates .
Q. What strategies minimize racemization during solid-phase peptide synthesis (SPPS) using this derivative?
- Coupling Conditions :
- Use HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) as coupling reagents to suppress racemization at the α-carbon .
- Maintain reaction temperatures <0°C during Boc deprotection (e.g., TFA/DCM) to prevent ester hydrolysis and epimerization .
- Validation : Monitor enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) .
Q. How can conflicting data on iodine’s electronic effects in peptide backbone interactions be resolved?
- Experimental Design :
- Compare UV-Vis spectra of iodinated vs. non-iodinated Boc-phenylalanine derivatives to assess electronic perturbations.
- Conduct DFT calculations (e.g., Gaussian 16) to model charge distribution and resonance effects of the iodine substituent .
- Case Study : Contrast steric/electronic impacts with chloro-substituted analogs (e.g., N-Boc-4-chloro-DL-phenylalanine ethyl ester, CAS 68090-88-0) using kinetic studies in nucleophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

